2-Chloro-6-ethoxybenzaldehyde
Description
2-Chloro-6-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the aromatic ring. The ethoxy substituent confers electron-donating and steric effects, influencing reactivity and physical properties compared to other halogenated benzaldehydes .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-6H,2H2,1H3 |
InChI Key |
XYIPTWJNYZQFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- The ethoxy group in this compound enhances electron density at the aldehyde group, making it less electrophilic than fluorine-substituted analogs but more reactive than hydroxyl- or thioether-containing derivatives .
- Steric hindrance from bulky groups (e.g., cyclohexyloxy) reduces reaction rates in nucleophilic additions compared to ethoxy or fluorine substituents .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling/Melting Points* |
|---|---|---|---|
| This compound | C₉H₉ClO₂ | 184.62 | Higher bp/mp than fluoro analogs |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Lower bp/mp due to smaller –F |
| 2-Chloro-6-(cyclohexyloxy)benzaldehyde | C₁₃H₁₅ClO₂ | 238.71 | Highest mp due to cyclohexyl group |
| 5-Chloro-2-hydroxy-3-methylbenzaldehyde | C₈H₇ClO₂ | 170.59 | Higher mp from H-bonding (–OH) |
| 2-Chloro-6-(ethylthio)benzaldehyde | C₉H₉ClOS | 200.68 | Moderate bp/mp (polarizable S) |
*Predictions based on substituent size and polarity .
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